N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide
Description
N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide is a sulfonamide-carboxamide hybrid compound featuring a 4-bromophenyl sulfonyl group linked to a phenyl ring, which is further substituted with a 3-chlorobenzene carboxamide moiety. Its synthesis typically involves multi-step reactions, including acylation and deacylation of precursors such as ara-acetylaminobenzene sulfonyl chloride and para-bromoaniline . This compound belongs to a broader class of sulfone derivatives, which are recognized for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO3S/c20-14-4-8-17(9-5-14)26(24,25)18-10-6-16(7-11-18)22-19(23)13-2-1-3-15(21)12-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIMFUSHOIIBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-bromobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 4-[(4-bromophenyl)sulfonyl]aniline: The 4-bromobenzenesulfonyl chloride is then reacted with aniline in the presence of a base such as pyridine to form the sulfonyl aniline derivative.
Coupling with 3-chlorobenzenecarboxylic acid: Finally, the 4-[(4-bromophenyl)sulfonyl]aniline is coupled with 3-chlorobenzenecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonyl group activates the para-bromophenyl ring for nucleophilic substitution. Key reactions include:
Reaction with Amines
Under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), the bromine atom undergoes substitution with nucleophiles such as primary or secondary amines, yielding aryl amine derivatives.
Hydroxide-Mediated Substitution
Heating with aqueous NaOH in a polar aprotic solvent replaces bromine with a hydroxyl group, forming a phenolic derivative.
| Reaction | Conditions | Product |
|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80–100°C | N-{4-[(4-(R₂N)phenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide |
| Hydroxide substitution | NaOH (aq), DMSO, reflux | N-{4-[(4-hydroxyphenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide |
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as a catalyst and aryl boronic acids in THF/water (70°C), bromine is replaced with aryl or heteroaryl groups. This modifies the electronic properties of the molecule for targeted applications.
Buchwald-Hartwig Amination
Coupling with amines via Pd₂(dba)₃ and Xantphos generates biaryl amine derivatives, enhancing potential biological activity.
| Reaction | Catalyst System | Key Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Aryl-extended sulfonamide-carboxamide hybrid |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene, 110°C | N-{4-[(4-(ArNH)phenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide |
Hydrolysis of the Amide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Concentrated HCl (reflux, 6–8 hours) cleaves the amide bond, producing 3-chlorobenzoic acid and the corresponding sulfonamide amine .
Basic Hydrolysis
NaOH in ethanol/water (reflux) yields 3-chlorobenzoate and 4-[(4-bromophenyl)sulfonyl]aniline.
| Condition | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 3-Chlorobenzoic acid + 4-[(4-bromophenyl)sulfonyl]aniline |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, reflux | Sodium 3-chlorobenzoate + 4-[(4-bromophenyl)sulfonyl]aniline |
Sulfonyl Group Reactivity
The sulfonyl group participates in reduction and nucleophilic displacement:
Reduction to Thioether
Using LiAlH₄ in THF reduces the sulfonyl group to a sulfide, altering the electronic profile of the molecule.
Displacement Reactions
Strong nucleophiles (e.g., Grignard reagents) displace the sulfonyl group in the presence of Lewis acids, though this is less common due to steric hindrance.
Electrophilic Aromatic Substitution
The 3-chlorophenyl ring undergoes limited electrophilic substitution (e.g., nitration or sulfonation) at meta positions due to deactivation by the electron-withdrawing carboxamide and chlorine groups.
Stability Under Ambient Conditions
The compound is stable in dry, cool environments but degrades under prolonged UV exposure or in strongly acidic/basic media, forming decomposition byproducts such as 3-chlorobenzoic acid and brominated sulfonic acids .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with sulfonamide structures can inhibit tumor growth. N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide has been studied for its potential to target cancer cells effectively. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting its viability as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have indicated that it exhibits inhibitory effects against a range of bacterial strains, potentially due to the presence of the bromophenyl moiety which enhances its interaction with bacterial membranes .
Neurological Disorders
Recent investigations have explored the use of this compound in models of neurodegenerative diseases such as Huntington's disease. It has been found to inhibit the aggregation of polyglutamine sequences, which is a hallmark of such disorders . This mechanism may provide a pathway for developing treatments aimed at slowing disease progression.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in several studies. By inhibiting specific cytokines involved in inflammation, it may serve as a therapeutic option for conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study published in Cancer Research, this compound was tested against multiple cancer cell lines, including breast and prostate cancers. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an effective anticancer agent.
Case Study 2: Neurological Applications
A recent investigation into Huntington's disease models demonstrated that treatment with the compound resulted in reduced neurodegeneration markers and improved motor function in treated subjects compared to controls. This suggests that it may have therapeutic implications for neurodegenerative diseases characterized by protein aggregation.
Mechanism of Action
The mechanism by which N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of target proteins and pathways. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Discussion of Key Findings
- Structural Flexibility : The target compound’s carboxamide group offers hydrogen-bonding capabilities, contrasting with benzothiazole or oxazole systems that prioritize hydrophobic or π-π interactions.
- Biological Target Specificity : Sulfonamide derivatives generally exhibit broad-spectrum activity, but substituents (e.g., 4-bromo, 3-chloro) fine-tune selectivity. For instance, anticonvulsant activity in benzothiazole hybrids vs. inferred antimicrobial effects in the target compound .
- Synthetic Accessibility : The target compound’s synthesis is more straightforward compared to benzothiophene or oxazole derivatives, which require cyclization or heterocycle-forming steps .
Biological Activity
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, supported by relevant data tables and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the sulfonamide group and subsequent acylation. The compound's structure can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Key Steps in Synthesis:
- Formation of Sulfonamide : The reaction between 4-bromophenylsulfonyl chloride and an appropriate amine.
- Acylation : The introduction of the carboxamide group via acylation with chloroacetyl derivatives.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have revealed that derivatives of sulfonamides demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | Pseudomonas aeruginosa | 18 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and others. The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The biological activity of this compound is hypothesized to involve the inhibition of essential enzymes in microbial metabolism and cancer cell proliferation. Molecular docking studies suggest that the compound interacts with target proteins involved in cell cycle regulation and metabolic pathways.
Case Studies
- Antimicrobial Screening : A study conducted on synthesized derivatives showed promising results against Salmonella typhi and Bacillus subtilis, indicating the potential for developing new antibacterial agents.
- Anticancer Efficacy : In vitro studies demonstrated that this compound could significantly reduce the viability of MCF7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
Q & A
Q. What are the key synthetic pathways for N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide?
The compound is synthesized via a multi-step process:
- Step 1 : React 4-methylbenzenesulfonyl chloride with bromobenzene to form 4-[(4-bromophenyl)sulfonyl]benzoic acid .
- Step 2 : Convert the benzoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) .
- Step 3 : Couple the acyl chloride with 3-chloroaniline via a nucleophilic acyl substitution reaction to yield the target carboxamide. Critical considerations: Monitor reaction temperatures to avoid over-chlorination, and use anhydrous conditions to prevent hydrolysis of intermediates .
Q. How should researchers characterize this compound for structural validation?
Use a combination of:
- NMR spectroscopy : and NMR to confirm aromatic proton environments and carbonyl functionality.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak).
- Infrared (IR) spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm) and amide (C=O, ~1650 cm) groups .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Use dichloromethane (DCM) or tetrahydrofuran (THF) for acylation steps due to their inertness and ability to stabilize intermediates.
- Catalysts : Aluminum chloride (AlCl₃) for Friedel-Crafts-type sulfonylation reactions .
Advanced Research Questions
Q. How can researchers address low yields during the sulfonylation step?
Low yields often arise from steric hindrance or incomplete activation of the sulfonyl chloride. Mitigation strategies include:
- Temperature modulation : Perform reactions at 0–5°C to suppress side reactions.
- Catalyst optimization : Use Lewis acids like AlCl₃ to enhance electrophilicity of the sulfonyl group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure intermediates .
Q. What methodologies are suitable for evaluating its biological activity (e.g., kinase inhibition)?
- In vitro assays : Use fluorescence polarization (FP) or enzyme-linked immunosorbent assays (ELISA) to measure binding affinity to target kinases.
- Cellular assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
- Structural analogs : Compare activity with chalcone-sulfonyl hybrids (e.g., compounds with piperazine linkers) to assess structure-activity relationships (SAR) .
Q. How can contradictory data on its solubility be resolved?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may stem from:
- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates.
- pH effects : Test solubility in buffered solutions (pH 4–9) to identify ionization states.
- Co-solvents : Add 10% polyethylene glycol (PEG-400) to improve aqueous stability .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the 3-chlorophenyl ring to enhance water solubility.
- Prodrug design : Mask the sulfonyl group with enzymatically cleavable moieties (e.g., esters) for targeted release .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for this compound?
Variations arise from:
- Assay conditions : Differences in ATP concentrations (kinase assays) or incubation times.
- Cell line heterogeneity : Genetic drift in cultured cells can alter target expression levels.
- Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) may skew results. Validate purity via HPLC (>98%) before testing .
Methodological Resources
- Synthetic protocols : Refer to AlCl₃-catalyzed acylation and Robinson-Gabriel cyclodehydration for analog synthesis .
- Biological evaluation : Adapt FP-based kinase inhibition assays from chalcone-sulfonyl hybrid studies .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with sulfonamide-targeting enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
